molecular formula C19H23NO4 B8357036 N-(3,4,5-Trimethoxybenzoyl)-2-(3-methylphenyl) ethylamine

N-(3,4,5-Trimethoxybenzoyl)-2-(3-methylphenyl) ethylamine

Cat. No.: B8357036
M. Wt: 329.4 g/mol
InChI Key: HGMKEJCGNGMCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-Trimethoxybenzoyl)-2-(3-methylphenyl) ethylamine is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-methylphenyl)ethyl]benzamide

InChI

InChI=1S/C19H23NO4/c1-13-6-5-7-14(10-13)8-9-20-19(21)15-11-16(22-2)18(24-4)17(12-15)23-3/h5-7,10-12H,8-9H2,1-4H3,(H,20,21)

InChI Key

HGMKEJCGNGMCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3,4,5-trimethoxybenzoate (31.1 g, 0.138 mol) and 2-(3-methylphenyl)ethylamine (18.6 g, 0.138 mol) was heated at 180° for 6 h. The dark reaction mixture was taken up in methylene chloride and washed with dilute HCl. The solvent was evaporated and the residue was chromatographed on 150 g of neutral alumina. Elution with methyl chloride/hexane (3:1) removed some by-products and elution with methylene chloride gave nearly pure amide F1 which was recrystallized from i-PrOH to give pure F1 (5.2 g, 11%), mp 105-108°.
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
2-(3-methylphenyl)ethylamine
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3,4,5-trimethoxybenzoate (31.3 g, 0.138 mol) and 2-)3-methylphenyl)ethylamine (18.6 g. 0.138 mol) was heated at 180° for 6 h. The dark reaction mixture was taken up in methylene chloride and washed with dilute HCl. The solvent was evaporated and the residue was chromatographed on 150 g of neutral alumina. Elution with methyl chloride/hexane (3:1) removed some by-products and elution with methylene chloride gave nearly pure amide F1 which was recrystallized from i-PrOH to give pure F1 (5.2 g, 11%), mp 105°-108°.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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